1-Cyclohexyl-3-phenylurea (CAS: 886-59-9) is an asymmetric, bifunctional urea derivative primarily procured as a high-performance hydrogen-bonding organocatalyst for macromolecular synthesis and as a certified analytical standard for environmental monitoring. Featuring a highly specific amphiphilic balance driven by its distinct cyclohexyl and phenyl moieties, it exhibits specialized solubility and hydrogen-bond donating capabilities that structurally differentiate it from symmetric ureas. In industrial and laboratory settings, it is critical for driving the ring-opening polymerization (ROP) of low-strain or sterically hindered cyclic esters and carbonates, enabling the production of chemically recyclable polyesters [1]. Furthermore, its established environmental persistence makes it an indispensable reference standard for quantifying tire-derived transformation products in complex urban runoff matrices [2].
Generic substitution of 1-cyclohexyl-3-phenylurea with symmetric analogs (e.g., 1,3-diphenylurea or 1,3-dicyclohexylurea) or conventional organocatalytic superbases (e.g., TBD or DBU) fundamentally compromises process yields and analytical validity. In polymer synthesis, standard superbases often fail to overcome the unfavorable thermodynamics of low-strain lactones or substituted morpholinones, resulting in stalled polymerizations or negligible monomer conversion [1]. The asymmetric structure of 1-cyclohexyl-3-phenylurea provides the precise steric and electronic environment required to stabilize transition states during challenging ring-opening polymerization (ROP) processes [2]. In environmental analytical workflows, substituting this compound with a structural analog invalidates mass spectrometry calibrations and regulatory reporting, as exact mass-to-charge matching and retention time verification are mandatory for quantifying specific amino accelerator contaminants in road dust and stormwater [3].
In the synthesis of bioderived polyesters from low-strain lactones (e.g., DEP), conventional superbases often suffer from poor thermodynamic driving forces. A catalyst system utilizing 1-cyclohexyl-3-phenylurea alongside sodium methoxide successfully drives this challenging polymerization to high yields at room temperature, significantly outperforming benchmark bicyclic guanidine catalysts [1].
| Evidence Dimension | Monomer conversion rate and polymer yield |
| Target Compound Data | 70% conversion of DEP after 1 day at room temperature (Mn = 9.7 kg/mol, Đ = 1.27) using NaOMe/1-cyclohexyl-3-phenylurea. |
| Comparator Or Baseline | 18% conversion after 2 days using the standard TBD (triazabicyclodecene) catalyst system. |
| Quantified Difference | 3.8-fold higher monomer conversion achieved in half the reaction time. |
| Conditions | Ring-opening polymerization of DEP lactone in bulk/solution. |
Buyers synthesizing chemically recyclable or low-ceiling-temperature polyesters must select this urea catalyst to achieve viable yields where standard superbases fail.
The synthesis of functionalized polyesters, such as N-hydroxylethyl lysine homopolyesters used for mRNA delivery, is often thermodynamically restricted at ambient temperatures. Utilizing 1-cyclohexyl-3-phenylurea as a urea anion catalyst at cryogenic temperatures allows rapid and controlled ring-opening polymerization, completely bypassing the entropic limitations that halt conventional thiourea/amidine systems [1].
| Evidence Dimension | Monomer conversion of sterically hindered morpholinones (3b) |
| Target Compound Data | ~60% conversion in 20 minutes at -78 °C, yielding ~50% isolated polymer. |
| Comparator Or Baseline | 0% conversion (unsuccessful polymerization) using standard thiourea/DBU organocatalysts at room temperature. |
| Quantified Difference | Absolute enabling of polymerization (60% vs 0% conversion) for sterically hindered monomers. |
| Conditions | Benzyl alcohol initiator, KH, THF solvent, -78 °C vs ambient temperature. |
Procurement of this specific catalyst is mandatory for researchers developing lysine-derived charge-altering releasable transporters (CARTs) that cannot be polymerized conventionally.
For the accurate quantification of tire-derived contaminants in urban runoff, analytical standards must demonstrate stability in aqueous matrices over typical sampling periods. 1-Cyclohexyl-3-phenylurea exhibits high resistance to degradation in environmental water samples, ensuring that calibration and recovery metrics remain accurate during multi-day exposure studies, unlike more labile additives [1].
| Evidence Dimension | Concentration stability in aqueous environmental matrices |
| Target Compound Data | >80% of initial concentration maintained after a 7-day exposure in water (classified as 'not depleted'). |
| Comparator Or Baseline | Rapidly degrading tire additives and vulcanization accelerators which deplete significantly within the same timeframe. |
| Quantified Difference | Sustained >80% recovery over 7 days, ensuring robust analytical quantification. |
| Conditions | 7-day aqueous exposure assay simulating environmental tire wear particle (TWP) leachate conditions. |
Environmental testing laboratories must procure this exact standard to ensure regulatory compliance and accurate LC-MS/MS quantification of persistent road dust contaminants.
1-Cyclohexyl-3-phenylurea is the optimal hydrogen-bonding catalyst for the ring-opening polymerization of low-strain cyclic esters and macrocyclic carbonates. It is specifically required when standard superbases like TBD yield poor conversions, enabling the efficient production of bioderived plastics with low ceiling temperatures for circular economy applications[1].
In the pharmaceutical and biomaterials sectors, this compound is utilized to catalyze the low-temperature (-78 °C) polymerization of substituted morpholinones. This process is essential for synthesizing lysine-derived charge-altering releasable transporters (CARTs) used in the targeted delivery of mRNA and siRNA [2].
As a recognized transformation product of tire rubber antioxidants, 1-cyclohexyl-3-phenylurea is procured as an analytical reference standard. It is deployed in targeted mass spectrometry workflows to quantify amino accelerator pollution in stormwater, snowmelt, and road dust, ensuring accurate environmental risk assessments[3].